molecular formula C6H12S B6149517 2-cyclobutylethane-1-thiol CAS No. 1896392-96-3

2-cyclobutylethane-1-thiol

Cat. No.: B6149517
CAS No.: 1896392-96-3
M. Wt: 116.2
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Description

2-Cyclobutylethane-1-thiol is a sulfur-containing organic compound characterized by a cyclobutyl group attached to an ethane chain terminating in a thiol (-SH) functional group. The cyclobutyl ring introduces significant steric strain due to its four-membered structure, which influences the compound’s reactivity, stability, and physicochemical properties.

Properties

CAS No.

1896392-96-3

Molecular Formula

C6H12S

Molecular Weight

116.2

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-cyclobutylethane-1-thiol typically involves the reaction of cyclobutyl ethane derivatives with thiolating agents. One common method is the nucleophilic substitution reaction where a cyclobutyl ethane halide reacts with sodium hydrosulfide (NaSH) under mild conditions to yield the desired thiol .

Industrial Production Methods: Industrial production of thiols often involves the use of thiourea as a sulfur source. The reaction between cyclobutyl ethane halides and thiourea forms an intermediate isothiouronium salt, which upon hydrolysis yields this compound . This method is advantageous due to its high yield and relatively mild reaction conditions.

Chemical Reactions Analysis

Types of Reactions: 2-Cyclobutylethane-1-thiol undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Iodine (I2), hydrogen peroxide (H2O2)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Sodium hydrosulfide (NaSH), thiourea

Major Products:

    Oxidation: Disulfides

    Reduction: Thiols

    Substitution: Thioethers (sulfides)

Mechanism of Action

The mechanism of action of 2-cyclobutylethane-1-thiol involves its ability to undergo redox reactions, forming disulfides and thiolates. These reactions are crucial in biological systems where thiols play a role in maintaining redox homeostasis . The thiol group can interact with metal ions and proteins, influencing various biochemical pathways .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Group Comparisons

The unique features of 2-cyclobutylethane-1-thiol emerge when contrasted with structurally related thiols and functional analogs:

Table 1: Structural Comparison of Selected Thiols
Compound Structure Key Features
This compound Cyclobutyl-ethane-thiol High ring strain, moderate lipophilicity, enhanced nucleophilicity
3-Butyne-1-thiol Alkyne-substituted thiol Reactive triple bond; potential for click chemistry applications
4-Ethylcycloheptane-1-thiol Cycloheptane-thiol with ethyl Larger ring reduces strain; higher molecular weight affects boiling point
1-(3-Methylphenyl)ethane-1-thiol Aromatic-substituted thiol Conjugation with phenyl ring alters electronic properties
Ethanethiol Simple aliphatic thiol High volatility; foundational model for thiol reactivity studies
Key Observations :
  • Ring Strain : The cyclobutyl group confers greater strain compared to cycloheptane () or unstrained aliphatic chains (e.g., ethanethiol), increasing reactivity in nucleophilic substitutions .
  • Functional Group Differences: Compared to cyclobutyl alcohols (e.g., 1-cyclobutylethanol, ), the thiol group offers lower pKa (~10 vs. ~16 for alcohols), enhancing acidity and metal-binding capabilities .

Physicochemical Properties

Table 2: Physical and Chemical Properties
Property This compound 4-Ethylcycloheptane-1-thiol 1-(3-Methylphenyl)ethane-1-thiol
Boiling Point Moderate (estimated 150–180°C) High (>200°C) Moderate (170–190°C)
Solubility Low polarity; soluble in organic solvents Similar to cyclobutyl analog Enhanced solubility in aromatic solvents
Acidity (pKa) ~10 (thiol typical) ~10 (thiol typical) ~10 (thiol typical)

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